molecular formula C26H30N2O4 B15103253 4-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B15103253
M. Wt: 434.5 g/mol
InChI Key: WWRVNQRHFJZGMW-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-pyran-4-carboxamide core linked to a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to the carbazole fragment, which is known for modulating serotonin and dopamine pathways .

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxane-4-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-30-18-8-6-17(7-9-18)26(12-14-32-15-13-26)25(29)28-23-5-3-4-20-21-16-19(31-2)10-11-22(21)27-24(20)23/h6-11,16,23,27H,3-5,12-15H2,1-2H3,(H,28,29)

InChI Key

WWRVNQRHFJZGMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-2H-Pyran Carboxamide Derivatives

The following compounds share the tetrahydro-2H-pyran-4-carboxamide scaffold but differ in substituents and biological profiles:

Compound Name Substituents/R-Groups Melting Point (°C) Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-(4-Methoxyphenyl), N-(6-methoxy-carbazol-1-yl) Not reported ~481.5 (estimated) Carbazole linkage, dual methoxy groups
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide Chlorophenoxy-phenyl, sulfanyl-methyl Not reported 452.94 Sulfur-containing substituent, hydroxamic acid
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) Bromophenyl, pyrazole, cyano 188–190 465.09 Pyrazole ring, cyano group
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid 2-Methoxyphenyl, carboxylic acid Not reported 250.27 Carboxylic acid instead of carboxamide

Key Observations :

  • Compound 9e incorporates a pyrazole ring and bromophenyl group, which may confer higher metabolic stability (evidenced by its melting point of 188–190°C) but lower solubility compared to the target compound’s methoxy groups.
Carbazole-Containing Analogues

Carbazole derivatives are rare in the provided evidence, but 4-(3-fluorophenyl)-N-(4-methylphenyl)-7,8,9,10-tetrahydro-4H-benzothieno-pyrrolo-diazepine-5(6H)-carboxamide shares a polycyclic system. Key differences include:

  • Target Compound : Tetrahydro-pyran + carbazole.
  • Benzothieno-pyrrolo-diazepine Analogue : Fused benzothiophene and diazepine rings with fluorophenyl substituents.
  • The diazepine ring in the analogue may enhance GABA receptor affinity, while the carbazole in the target compound could favor dopaminergic interactions.
Pyrazole and Triazole Derivatives

Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide highlight the impact of sulfur and triazole groups:

  • Target Compound : Lacks sulfur but has dual methoxy groups for hydrogen bonding.
  • Triazole-Pyrazole Hybrid : The carbothioamide group (-C(S)NH2) may improve membrane permeability but reduce metabolic stability compared to carboxamides.

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